Thalidomide-NH-PEG3-CH2CHO
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Overview
Description
Thalidomide-NH-PEG3-CH2CHO is a compound that combines thalidomide with a polyethylene glycol (PEG) linker and an aldehyde functional group. This compound is primarily used in the field of chemical biology and medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound serves as a ligand for cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Preparation Methods
The synthesis of Thalidomide-NH-PEG3-CH2CHO involves several steps. The process typically starts with the preparation of thalidomide, which is synthesized from L-glutamine. The L-glutamine is treated with sodium carbonate in water, followed by the addition of N-carbethoxyphthalimide, resulting in the formation of thalidomide . The thalidomide is then linked to a PEG chain through a series of chemical reactions, ultimately attaching an aldehyde group to the PEG chain to form this compound .
Chemical Reactions Analysis
Thalidomide-NH-PEG3-CH2CHO undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
Thalidomide-NH-PEG3-CH2CHO has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells.
Biology: It serves as a tool for studying protein degradation pathways and the role of cereblon in cellular processes.
Medicine: this compound is used in the development of new therapeutic agents for diseases such as cancer and autoimmune disorders.
Industry: It is utilized in the production of high-purity reagents and in the development of new drug delivery systems
Mechanism of Action
The mechanism of action of Thalidomide-NH-PEG3-CH2CHO involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of target proteins. This process is exploited in the design of PROTACs, which use this compound to selectively degrade proteins of interest .
Comparison with Similar Compounds
Thalidomide-NH-PEG3-CH2CHO is unique due to its combination of thalidomide, a PEG linker, and an aldehyde group. Similar compounds include:
Thalidomide-NH-PEG3-COOH: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
Lenalidomide-NH-PEG3-CH2CHO: A derivative of lenalidomide with similar structural features but different biological activities.
Pomalidomide-NH-PEG3-CH2CHO: Another derivative with distinct pharmacological properties.
These compounds share the core structure of thalidomide but differ in their functional groups and linkers, leading to variations in their chemical reactivity and biological applications .
Properties
Molecular Formula |
C21H25N3O8 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C21H25N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,7,16,22H,4-6,8-13H2,(H,23,26,27) |
InChI Key |
FGNVSKUETYHTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCC=O |
Origin of Product |
United States |
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